molecular formula C21H23N3O4S B13368086 Methyl 5-({[(4-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate

Methyl 5-({[(4-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate

Cat. No.: B13368086
M. Wt: 413.5 g/mol
InChI Key: BTSFENIKRDLBEU-UHFFFAOYSA-N
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Description

Methyl 5-({[(4-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a methylbenzoyl group, and a benzoate ester. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-({[(4-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate typically involves multiple steps. One common method starts with the preparation of the benzoate ester, followed by the introduction of the morpholine ring and the methylbenzoyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction conditions precisely. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or commercialization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({[(4-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 5-({[(4-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It may have therapeutic applications, such as acting as an inhibitor or activator of specific enzymes or receptors.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-({[(4-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-({[(2-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate
  • Methyl 5-({[(3-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate

Uniqueness

Methyl 5-({[(4-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate is unique due to its specific substitution pattern on the benzoyl group and the presence of the morpholine ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 5-({[(4-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate, a compound with the CAS number 878961-83-2, is a synthetic organic molecule notable for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3O4S, with a molar mass of approximately 413.49 g/mol. The compound features a morpholine ring, which enhances its solubility and bioavailability, making it a promising candidate for drug development.

Preliminary studies suggest that this compound exhibits significant anti-cancer and anti-inflammatory properties. The presence of functional groups such as the morpholine and carbothioamide moieties is believed to contribute to its biological activity. The specific mechanisms by which this compound exerts its effects are still under investigation, but initial findings indicate potential interactions with key proteins involved in cancer progression and inflammation pathways.

In Vitro Assays

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Notably, it has shown effectiveness against:

  • A549 (lung cancer)
  • HepG2 (liver cancer)
  • HCT-116 (colon cancer)

These studies suggest that the compound may induce apoptosis through mechanisms involving caspase activation, particularly caspase 3 and caspase 8, thereby triggering the extrinsic apoptotic pathway .

Binding Studies

Interaction studies are essential for understanding how this compound binds to biological targets. Preliminary findings indicate that it may bind to proteins associated with cancer cell signaling pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry could elucidate binding affinities and interaction dynamics in future research.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes some related compounds:

Compound NameCAS NumberKey Features
Methyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate767347-26-2Contains methoxy group instead of methyl on benzoyl
Methyl 5-[(3-chloro-4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoateNot availableChlorinated variant with potential altered reactivity
Methyl 5-[(2-methylbenzoyl)amino]-2-(4-piperidinyl)benzoateNot availableSubstituted piperidine ring instead of morpholine

This table highlights variations in substituents that can affect biological activity and chemical properties, emphasizing the uniqueness of this compound due to its specific functional groups.

Case Studies and Research Findings

Recent research has focused on synthesizing new derivatives of benzoic acid compounds that target specific receptors involved in cancer progression. For example, studies have explored derivatives that inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, demonstrating cytotoxic effects similar to those observed with this compound .

These findings indicate that compounds with similar structural frameworks may share biological activities and therapeutic potentials, warranting further exploration into their mechanisms and applications.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

methyl 5-[(4-methylbenzoyl)carbamothioylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C21H23N3O4S/c1-14-3-5-15(6-4-14)19(25)23-21(29)22-16-7-8-18(17(13-16)20(26)27-2)24-9-11-28-12-10-24/h3-8,13H,9-12H2,1-2H3,(H2,22,23,25,29)

InChI Key

BTSFENIKRDLBEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC

Origin of Product

United States

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